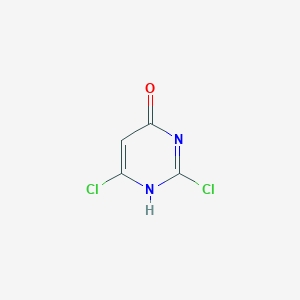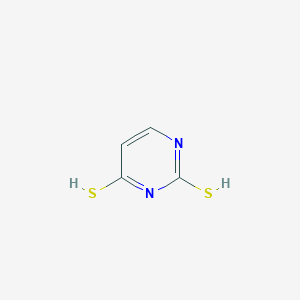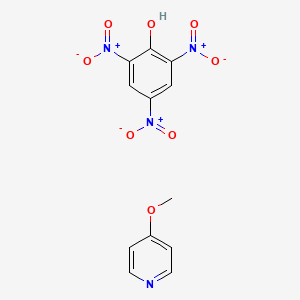![molecular formula C10H20N2NiS4 B7777650 Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel is a complex organometallic compound that features nickel as its central metal atom This compound is characterized by its unique structure, which includes butan-2-yl groups and carbamothioyl groups bonded to nickel through sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing butan-2-yl and carbamothioyl groups. One common method involves the use of nickel(II) chloride and the corresponding thiourea derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.
Reduction: It can be reduced to form nickel(I) or nickel(0) species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies:
Mecanismo De Acción
The mechanism by which Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating reactions through electron transfer or by providing a suitable environment for the reaction to occur. The specific molecular targets and pathways depend on the application and the nature of the substrates involved.
Comparación Con Compuestos Similares
Similar Compounds
Bis(dithiocarbamato)nickel: Similar in structure but with different alkyl groups.
Nickel(II) thiolate complexes: These compounds also feature nickel-sulfur bonds but with different ligands.
Uniqueness
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and suitability for various applications compared to other nickel complexes.
Propiedades
IUPAC Name |
N-butan-2-ylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-3-4(2)6-5(7)8;/h2*4H,3H2,1-2H3,(H2,6,7,8);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVHLCQJWUBSNT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)[S-].CCC(C)NC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)









![1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B7777657.png)
